molecular formula C16H15ClN8O2S B4052697 8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4052697
M. Wt: 418.9 g/mol
InChI Key: BJNPPJUNWZYCPZ-UHFFFAOYSA-N
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Description

The 1,2,4-triazole ring is a common structure in many pharmaceutical compounds due to its diverse pharmacological properties . It’s often used as a scaffold in drug design, and can exhibit antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials like succinic anhydride and aminoguanidine hydrochloride . The specific synthesis pathway can depend on the nucleophilicity of the amines used .


Molecular Structure Analysis

1,2,4-Triazoles are stable compounds that can exist in two tautomeric forms . They can act as important pharmacophores by interacting with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, as part of a broader class of compounds, has been evaluated for its affinity and selectivity profile across various serotonin receptors, including 5-HT1A, 5-HT2A, and cloned 5-HT6 and 5-HT7 receptors. This research led to the identification of compounds with potential psychotropic activity, showing promise for the development of antidepressant and anxiolytic treatments. The modification of arylalkyl/allyl substituents in position 7 of purine-2,6-dione is highlighted as a method for designing new serotonin ligands, suggesting the compound's role in exploring therapeutic avenues for mental health disorders (Chłoń-Rzepa et al., 2013).

Antiviral Activity

In the realm of antiviral research, analogs of this compound have been synthesized and assessed for their efficacy against various viral pathogens. These studies underscore the significance of such compounds in developing novel antiviral agents, showcasing moderate activity against rhinoviruses at non-toxic dosage levels, thus contributing to the ongoing search for effective antiviral drugs (Kim et al., 1978).

Mechanism of Action

The mechanism of action can vary greatly depending on the specific compound. Some 1,2,4-triazole derivatives have been found to interact with biological receptors with high affinity .

Future Directions

The 1,2,4-triazole scaffold continues to be a focus of interest among organic and medicinal chemists due to its diverse pharmacological properties . Future research will likely continue to explore the potential of this scaffold for the development of new drug candidates.

Properties

IUPAC Name

8-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN8O2S/c1-23-11-10(12(26)24(2)16(23)27)25(7-8-5-3-4-6-9(8)17)15(19-11)28-14-20-13(18)21-22-14/h3-6H,7H2,1-2H3,(H3,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNPPJUNWZYCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=NNC(=N3)N)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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